N-Butylidenebutylamine
Description
Properties
IUPAC Name |
N-butylbutan-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-5-7-9-8-6-4-2/h7H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLJUMIAPOWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063625 | |
| Record name | 1-Butanamine, N-butylidene- | |
| Source | EPA DSSTox | |
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Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-56-9 | |
| Record name | N-Butylidene-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4853-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Butylidenebutylamine | |
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| Record name | N-Butylidenebutylamine | |
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| Record name | 1-Butanamine, N-butylidene- | |
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| Record name | 1-Butanamine, N-butylidene- | |
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| Record name | N-butylidenebutylamine | |
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| Record name | N-BUTYLIDENEBUTYLAMINE | |
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Synthetic Methodologies for N Butylidenebutylamine
Catalytic Condensation Pathways
Condensation reactions represent a direct and fundamental approach to imine synthesis. This pathway involves the formation of a carbon-nitrogen double bond through the reaction of a primary amine with a carbonyl compound, eliminating a molecule of water.
The most conventional synthesis of N-Butylidenebutylamine involves the direct condensation of butylamine (B146782) with butyraldehyde (B50154). This reaction is a classic example of Schiff base formation. The reaction proceeds through a nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield the final imine product, this compound. This reaction is often a key step within more complex reaction networks, such as the reductive amination of butyraldehyde, where this compound (also referred to as N-[butylidene]butan-1-amine) is formed as a prominent intermediate before subsequent hydrogenation to dibutylamine (B89481). scielo.brresearchgate.net
Recent advancements in catalysis have introduced highly efficient systems for this condensation. Notably, solid-state rhenium sulfide (B99878) clusters with an octahedral metal framework have demonstrated significant catalytic activity. researchgate.netresearchgate.netscispace.com When these clusters are activated by treatment in a hydrogen stream at temperatures exceeding 300°C, they effectively catalyze the condensation of butylamine to form this compound. researchgate.netresearchgate.netscispace.com This catalytic behavior is not limited to butylamine; other primary amines like ethylamine (B1201723) and pentylamine are also converted to their corresponding N-alkylidenealkylamines under these conditions. researchgate.netresearchgate.net The catalytic prowess of these rhenium clusters is attributed to the electronic properties of the rhenium atom, which, by accepting electrons from the sulfur ligands, becomes isoelectronic with platinum group metals, sharing their catalytic selectivity. researchgate.netscispace.com
Dehydrogenation Strategies for Imine Formation
An alternative to condensation is the dehydrogenation of secondary amines. This method involves the removal of hydrogen from across a C-H and N-H bond to form the C=N double bond of the imine.
This compound can be synthesized via the dehydrogenation of its corresponding secondary amine, dibutylamine. researchgate.net This transformation can be achieved using various catalytic systems. For instance, palladium-doped layered double hydroxides (Pd-LDH) have been shown to be effective heterogeneous catalysts for the acceptorless dehydrogenation of secondary amines, with dibutylamine being converted to this compound in a 72% yield. aston.ac.uk Similarly, solid-state rhenium sulfide clusters, active in condensation reactions, also catalyze the dehydrogenation of secondary amines like dipropylamine (B117675) and dibutylamine to their respective N-alkylidenealkylamines. researchgate.netscispace.com In some cases, the oxidation can lead to related products, such as the formation of this compound N-oxide from the oxidation of dibutylamine. nii.ac.jp
Homogeneous catalysis using transition metal complexes offers a powerful tool for amine dehydrogenation. Iridium complexes featuring a "PCP" pincer ligand (a tridentate ligand that coordinates to the metal via two phosphorus atoms and a central carbon atom) are particularly noteworthy. hawaii.eduscielo.org.mx The complex IrH₂{C₆H₃-2,6-(PBuᵗ₂)₂} has proven to be a highly robust and efficient catalyst for the transfer dehydrogenation of secondary amines to imines in good to excellent yields. hawaii.edu These reactions are typically carried out in a toluene (B28343) solution. hawaii.edu The catalytic cycle is believed to involve the initial intermolecular oxidative addition of an N-H bond of the amine to the iridium center, a crucial step that precedes the C-H bond cleavage. hawaii.edu The application of these iridium pincer complexes provides an alternative high-yield method for imine synthesis. scielo.org.mx More recent studies have found that iridium complexes with di-isopropylphosphino-substituted pincer ligands can be even more effective than the di-t-butylphosphino variants for the dehydrogenation of certain amines. aub.edu.lb
A critical aspect of dehydrogenating unsymmetrical aliphatic amines is controlling which of the non-equivalent C-H bonds adjacent to the nitrogen atom is cleaved. In reactions catalyzed by iridium PCP pincer complexes, the regioselectivity of dehydrogenation is rigorously governed by steric factors. hawaii.edu This steric control dictates that dehydrogenation will preferentially occur at the less sterically hindered carbon atom. This principle ensures a high degree of predictability in the synthesis of specific imine isomers from complex secondary amines. The mechanism is further elucidated by experiments with sterically demanding substrates, such as 2,2,2',2'-tetramethyldibutylamine, where dehydrogenation leads exclusively to the corresponding imine, indicating that the catalytic pathway commences with the activation of the N-H bond rather than a C-H bond. hawaii.edu
Data Table: Catalytic Systems for this compound Synthesis
| Synthetic Route | Catalyst System | Starting Material(s) | Key Findings & Reported Yields |
| Catalytic Condensation | Solid-State Rhenium Sulfide Clusters | Butylamine, Butyraldehyde | Develops catalytic activity above 300°C in a hydrogen stream. researchgate.netresearchgate.netscispace.com |
| Oxidative Dehydrogenation | Pd-doped Layered Double Hydroxides (Pd-LDH) | Dibutylamine | Achieves 72% yield in acceptorless dehydrogenation. aston.ac.uk |
| Oxidative Dehydrogenation | Iridium PCP Pincer Complexes (e.g., IrH₂{C₆H₃-2,6-(PBuᵗ₂)₂}) | Dibutylamine | Highly efficient for transfer dehydrogenation, yielding imines in good to excellent yields. hawaii.edu |
| Oxidative Dehydrogenation | Solid-State Rhenium Sulfide Clusters | Dibutylamine | Catalyzes the dehydrogenation of secondary amines to N-alkylidenealkylamines. researchgate.netscispace.com |
Electrochemical Synthetic Routes
Electrochemical methods provide a powerful and sustainable alternative to traditional chemical synthesis. By using electrical current to drive chemical reactions, these techniques can offer high selectivity and efficiency, often under mild reaction conditions. In the context of this compound, electrochemical routes have been explored for the synthesis of its N-oxide derivative.
Paired Electrosynthesis of this compound N-Oxide from Dibutyl N-Hydroxylamineoup.comoup.com
In this process, dibutyl N-hydroxylamine is oxidized to this compound N-oxide at both electrodes in both divided and undivided cells. oup.comoup.com The reaction employs redox mediators to facilitate the electron transfer. Specifically, the oxidation at the cathode is mediated by a WO₄²⁻/WO₅²⁻ system, while the anodic oxidation is mediated by a Br⁻/Br₂ redox couple. oup.comoup.com The electrolysis is typically carried out galvanostatically, passing a charge of 2 Faradays per mole of the starting material. oup.com
Key parameters for this electrosynthesis in an undivided cell include an aqueous solution containing dibutyl N-hydroxylamine (25 mM), sodium tungstate (B81510) (Na₂WO₄, 2 mM), sodium bromide (NaBr, 0.05 M), and disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄, 0.2 M). oup.com The reaction is conducted at a controlled temperature of 30 °C. oup.com For a divided cell, the catholyte contains a catalytic amount of Na₂WO₄ with oxygen gas bubbled through it, while the anolyte consists of a 0.05 M NaBr solution. oup.com
The reaction scheme for this paired electrosynthesis is depicted as follows: Anode: 2Br⁻ → Br₂ + 2e⁻ Cathode: WO₄²⁻ + 2H⁺ + 2e⁻ → WO₃ + H₂O (simplified) In solution (at both electrodes): (CH₃CH₂CH₂CH₂)₂NOH + [Oxidizing Mediator] → CH₃CH₂CH₂CH=N⁺(O⁻)CH₂CH₂CH₂CH₃ + [Reduced Mediator]
This paired approach demonstrates an efficient use of electrical energy in synthesizing a key derivative of this compound.
Optimization of Redox Mediator Systems for Electrochemical Oxidationoup.commdpi.com
The efficiency of the electrochemical oxidation of amines and their derivatives is highly dependent on the choice of the redox mediator system. mdpi.com An ideal mediator should possess a reversible redox potential that is less positive than the oxidation potential of the substrate, exhibit rapid electron-transfer kinetics, and maintain stability in both its oxidized and reduced forms within the reaction medium. mdpi.com
In the synthesis of this compound N-oxide, the combination of tungstate (WO₄²⁻/WO₅²⁻) and bromide (Br⁻/Br₂) has proven effective. oup.com The tungstate system acts as a mild oxidizing agent at the cathode. oup.com At the anode, halide/halonium ion redox mediators, such as bromide/dibromine, are widely used for the indirect oxidation of various organic compounds. oup.com The optimization of this dual mediator system is crucial for achieving high current efficiencies. For instance, the cathodic current density was optimized to 0.5 mA cm⁻². oup.com
Beyond this specific application, other redox mediators have been extensively studied for amine oxidation. These include:
Ferrocene and its derivatives: These are attractive due to their well-defined and reversible one-electron redox behavior. acs.org They can significantly lower the potential required for catalytic oxidation. acs.org
Ruthenium complexes, quinones, and triphenylamines: These have also been identified as effective mediators. mdpi.com
Halides (Chloride, Bromide, Iodide): These are commonly used as redox catalysts in various electrochemical oxidations. mdpi.com
The use of mediators helps to prevent the passivation of the electrode surface, a common issue in the direct electrochemical oxidation of amines which can lead to the formation of polymeric films and decreased current efficiency. mdpi.comresearchgate.net
Emerging Synthetic Approaches to this compound Derivatives
While direct emerging synthetic routes for this compound itself are not extensively documented in recent literature, advancements in the synthesis of amine derivatives, in general, suggest potential future directions. These methods often focus on achieving greater efficiency, selectivity, and functional group tolerance.
One significant area of development is the use of photoredox catalysis in combination with electrochemistry. For example, a Ni/photoredox-catalyzed cross-electrophile coupling has been used to synthesize β-phenethylamines from aliphatic aziridines and aryl iodides. acs.org This type of methodology, which combines the reactivity of different catalytic systems, could potentially be adapted for the synthesis of complex this compound derivatives by coupling appropriate precursors.
Furthermore, electrochemical methods are being developed for the synthesis of other valuable amine-containing structures, such as allylic amines from alkenes and secondary amines. nih.gov Such strategies, which involve the electrochemical generation of reactive intermediates, could open new avenues for the functionalization of molecules related to this compound.
Reaction Mechanisms and Pathways Involving N Butylidenebutylamine
Elucidation of Imine Formation Mechanisms
The synthesis of N-Butylidenebutylamine is a classic example of imine formation, which can be achieved through several mechanistic pathways.
The most direct route to this compound is the condensation reaction between butanal (an aldehyde) and n-butylamine (a primary amine). ontosight.ai This reaction is a reversible process that involves the formation of a carbon-nitrogen double bond by eliminating a water molecule. ontosight.ailibretexts.org
The mechanism proceeds through a series of steps:
Nucleophilic Addition: The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This leads to the formation of a tetrahedral intermediate, specifically a zwitterion. libretexts.org
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate known as a carbinolamine or amino alcohol. libretexts.orgyoutube.com
Protonation of Oxygen: The oxygen atom of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). libretexts.orgmasterorganicchemistry.com
Elimination of Water: The lone pair of electrons on the nitrogen atom pushes down to form a double bond with the carbon, expelling a water molecule. This step results in the formation of a positively charged species called an iminium ion. libretexts.orgyoutube.com
Deprotonation: A base (like a water molecule or another amine) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final imine product, this compound, and regenerating the acid catalyst. libretexts.orgyoutube.com
This entire process is an equilibrium, and to drive the reaction toward the formation of the imine, the water byproduct is often removed using methods like a Dean-Stark apparatus or drying agents. nih.gov
Various catalytic systems can facilitate the synthesis of imines, often providing greener and more efficient alternatives to simple condensation. These pathways frequently involve the oxidative coupling of amines or alcohols and amines.
Several catalytic approaches are noteworthy:
Copper-Catalyzed Oxidation: A copper-based metal-organic framework (Cu-MOF) can act as a recyclable heterogeneous catalyst for the oxidative homo-coupling of primary amines to form imines. nih.gov Similarly, copper(II) sulfate (B86663) (CuSO₄) has been used for the selective oxidation of benzyl (B1604629) and aliphatic amines to imines using hydrogen peroxide as the oxidant. orientjchem.org
Iron-Catalyzed Aerobic Oxidation: Iron catalysts enable the use of air as a safe and economical oxidant for the synthesis of imines from the aerobic oxidative reactions of amines. organic-chemistry.org
Photoelectrochemical Oxidation: A molybdenum-doped bismuth vanadate (B1173111) (Mo-doped BiVO₄) photoanode can be used for the direct photoelectrochemical (PEC) oxidation of amines to imines. This method is considered highly selective, efficient, and gentle. nih.gov
Iridium Pincer Complexes: An Iridium PCP pincer complex, IrH₂{C₆H₃-2,6-(PBu'₂)₂}, has been shown to catalyze the transfer dehydrogenation of secondary amines to imines. hawaii.edu
The choice of catalyst can significantly influence reaction conditions and yields, as summarized in the table below.
| Catalyst System | Reactants | Oxidant | Key Features |
| Cu-MOF | Primary Benzyl Amines | TBHP | Heterogeneous, recyclable catalyst; mild conditions. nih.gov |
| Iron Catalyst | Primary/Secondary Amines | Air (O₂) | Economic and green oxidant. organic-chemistry.org |
| Mo-doped BiVO₄ | Benzylamine | None (Photoanode) | Green, gentle method coupled with hydrogen production. nih.gov |
| CuSO₄ | Benzyl/Aliphatic Amines | H₂O₂ | Performs well in water at room temperature. orientjchem.org |
Oxidative dehydrogenation provides an alternative pathway to imines directly from amines, avoiding the need for an aldehyde or ketone starting material. This process involves the formation of a C=N bond through the removal of hydrogen atoms.
Several mechanisms have been proposed:
N-H Bond Oxidative Addition: In reactions catalyzed by certain transition metal complexes like iridium pincer complexes, the mechanism is believed to initiate with the intermolecular oxidative addition of an N-H bond from the amine to the metal center. hawaii.edu
Photoelectrochemical Anaerobic Mechanism: Using a photoanode, the amine (e.g., benzylamine) is first oxidized by photogenerated holes to create a nitrogen-centered radical cation. This intermediate is then deprotonated to form a neutral carbon radical. Subsequent oxidation and deprotonation steps lead to the formation of the imine, which can then condense with another amine molecule. nih.gov This process is anaerobic, meaning molecular oxygen is not directly involved in the oxidation steps. nih.gov
Copper-Catalyzed Mechanism: In systems using a copper catalyst and an oxidant like hydrogen peroxide, the proposed mechanism involves the formation of a Cu-amine complex. This complex then reacts with the oxidant to generate the imine intermediate. orientjchem.org
Aminal Intermediate Pathway: With some catalysts, such as Cu-MOF, the reaction may proceed through the formation of an aminal intermediate. This aminal then undergoes oxidative dehydrogenation, facilitated by the catalyst and an oxidant like tert-Butyl hydroperoxide (TBHP), to yield the final imine product. nih.gov
Reactivity Profiles as an Organic Reagent
The C=N double bond of this compound makes it a valuable intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.
This compound, as a representative imine, serves as a building block for more complex molecules. ontosight.ai The polarity of the C=N bond allows the imine carbon to be susceptible to nucleophilic attack, while the nitrogen atom can act as a base or nucleophile. This reactivity is harnessed in numerous transformations.
Imines are key intermediates in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. nih.gov An example is the Povarov reaction , an acid-catalyzed reaction between an aromatic imine, an electron-rich alkene, and a dienophile to produce tetrahydroquinolines. nih.gov Another significant transformation is the Mannich-type reaction , where an imine reacts with a carbon nucleophile (like an enolate) to form a β-amino carbonyl compound. nih.gov The imine intermediate, formed in situ from an aldehyde and amine, is crucial for these syntheses. nih.gov
The reactivity of the imine functional group is central to the construction of a wide array of intricate organic molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. nih.govwikipedia.org
Synthesis of Heterocycles: Imines are fundamental to the synthesis of N-heterocycles. For instance, the reaction of dimedone, aldehydes, and amines can yield various condensation products. nih.gov In one case, the condensation of the resulting diamine with formaldehyde (B43269) furnishes spirohexahydropyrimidines. nih.gov Similarly, three-component reactions involving aldehydes, amines, and a nitro ester can produce pyrrolidinone derivatives through a Mannich-type addition to the imine intermediate. nih.gov
Precursor to Commercial Products: While butylamine (B146782) itself is a precursor to the fungicide benomyl, the plasticizer N-butylbenzenesulfonamide, and the antidiabetic tolbutamide, the imine this compound represents a key reactive intermediate state through which such complex molecules can be synthesized. wikipedia.org The formation of substituted quinolines from the condensation of anilines with butyraldehyde (B50154) further illustrates how aldehyde-amine condensations are used to build complex aromatic systems. researchgate.net
Mechanisms of this compound N-Oxide (Nitrone) Formation
The oxidation of the imine functional group in this compound results in the formation of its corresponding N-oxide, this compound N-oxide, which is a nitrone. This transformation is a valuable process in organic synthesis, as nitrones are versatile intermediates. acs.orgnih.gov The oxidation can be achieved through various mechanisms, including aerobic oxidation and metal-catalyzed pathways. The selectivity of these reactions is a significant challenge, as oxidation can potentially occur at the nitrogen lone pair to yield the desired nitrone, or at the C=N double bond to form an oxaziridine (B8769555). acs.org
The aerobic oxidation of secondary amines to form nitrones is a process that draws inspiration from biological systems, such as the action of copper amine oxidases. rsc.org While these enzymes typically oxidize primary amines, synthetic systems have been developed for the aerobic dehydrogenation of secondary amines to imines, which can then be further oxidized to nitrones. rsc.org A notable bio-inspired catalyst system for the aerobic oxidation of secondary amines utilizes a bifunctional quinone catalyst, such as 1,10-phenanthroline-5,6-dione (B1662461) (phd), in conjunction with a co-catalyst like zinc iodide (ZnI₂). rsc.org
The proposed mechanism for this type of transformation deviates from the biomimetic transamination pathway and instead proceeds via an addition-elimination pathway. rsc.org In this mechanism, the secondary amine adds to the quinone catalyst to form a hemiaminal intermediate. rsc.org The subsequent elimination of water and further oxidation steps, facilitated by the ZnI₂ co-catalyst which also acts as a redox-mediator for aerobic turnover, lead to the formation of the corresponding imine. rsc.org While this method is primarily demonstrated for the synthesis of imines from cyclic secondary amines, the principle can be extended to the subsequent oxidation of the resulting imine, such as this compound, to its nitrone. Further oxidation of the imine nitrogen would yield the final nitrone product.
Metal catalysts provide an efficient and selective route for the oxidation of imines to nitrones. acs.org Methyltrioxorhenium (MTO, CH₃ReO₃) has emerged as a particularly effective catalyst for this transformation, typically using urea-hydrogen peroxide (UHP) as a mild and environmentally benign oxidant. acs.orgnih.gov This method is noted for its high efficiency and broad applicability for converting various imines to their corresponding nitrones. acs.org
The MTO-catalyzed oxidation of imines like this compound is believed to proceed through the formation of a highly active peroxorhenium species. MTO reacts with hydrogen peroxide (released from UHP) to form mono- and bis(peroxo)rhenium complexes. These peroxo complexes are powerful oxygen transfer agents. The proposed mechanism involves the direct N-oxidation of the imine. acs.org The nitrogen lone pair of this compound attacks the electrophilic peroxo-oxygen of the activated MTO complex, leading directly to the formation of the this compound N-oxide (nitrone). acs.org An alternative pathway involving the initial formation of an oxaziridine intermediate, which then rearranges to the nitrone, has been largely ruled out based on experimental evidence where stable oxaziridines did not rearrange under the same catalytic conditions. acs.org
The choice of solvent has been found to be a critical parameter influencing the selectivity of the MTO-catalyzed oxidation of imines. acs.org Methanol is generally the solvent of choice, favoring the exclusive formation of nitrones for a wide range of substrates. acs.org The reaction is sensitive to steric hindrance at the nitrogen atom; highly bulky substituents can inhibit the reaction. acs.org
Below is a table summarizing typical conditions for the MTO-catalyzed oxidation of imines to nitrones, which are applicable to this compound.
Table 1: Representative Conditions for MTO-Catalyzed Oxidation of Imines to Nitrones
| Parameter | Value/Condition |
|---|---|
| Catalyst | Methyltrioxorhenium (MTO) |
| Oxidant | Urea-Hydrogen Peroxide (UHP) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Catalyst Loading | 1-5 mol % |
| Oxidant Stoichiometry | 1.5-3 equivalents |
N,N-disubstituted hydroxylamines are direct precursors to nitrones, and their oxidation is one of the most common methods for nitrone synthesis. mdpi.comacs.org In the context of forming nitrones from secondary amines, the corresponding hydroxylamine (B1172632) is often a key intermediate. For instance, the oxidation of a secondary amine like dibutylamine (B89481) can first yield N,N-dibutylhydroxylamine. This hydroxylamine can then be oxidized to this compound N-oxide. nih.gov
The oxidation of the secondary amine to the hydroxylamine can be achieved with various oxidizing agents. Subsequently, the oxidation of the hydroxylamine to the nitrone is often a more facile step. acs.org Reagents such as hydrogen peroxide in the presence of catalysts like methyltrioxorhenium (MTO) or selenium dioxide are effective for the oxidation of secondary amines to nitrones, likely proceeding through a hydroxylamine intermediate. nih.govnih.gov Similarly, direct oxidation of isolated N,N-disubstituted hydroxylamines to nitrones can be accomplished using a variety of oxidants, including MTO/H₂O₂ systems. acs.org Therefore, in any synthesis of this compound N-oxide that starts from dibutylamine, the formation of N,N-dibutylhydroxylamine is a probable intermediate step before the final nitrone is generated.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is an important consideration due to the geometry of the carbon-nitrogen double bond. The imine itself can exist as geometric isomers (E/Z isomers) depending on the arrangement of the substituents around the C=N bond. For this compound, the butyl group on the nitrogen and the propyl group on the imine carbon can be arranged in either a syn (Z) or anti (E) configuration. The E-isomer is generally expected to be the major, more stable product due to reduced steric hindrance between the alkyl groups. youtube.com The isomerization between E and Z forms typically proceeds through a planar inversion mechanism at the nitrogen atom. rsc.org
Reactions involving the C=N double bond of this compound can lead to the formation of new stereocenters, and the control of this stereochemistry is a key aspect of asymmetric synthesis. Nucleophilic addition to the imine carbon is a fundamental reaction type. The two faces of the imine are diastereotopic or enantiotopic, and their selective attack by a nucleophile leads to stereoselective outcomes.
While extensive research has been conducted on the stereoselective reactions of imines bearing activating groups (e.g., N-sulfonyl, N-aryl) or those participating in reactions with chiral catalysts, specific studies detailing the stereochemical outcomes of reactions involving the simple aliphatic imine this compound are not widely reported in the surveyed literature. acs.orgrsc.org However, general principles of stereoselective synthesis can be applied. For example, the asymmetric addition of nucleophiles to this compound could theoretically be achieved using chiral nucleophiles, chiral auxiliaries attached to the imine, or chiral catalysts. Chiral Lewis acids or chiral Brønsted acids, such as phosphoric acids, have been shown to be effective in controlling the enantioselectivity of nucleophilic additions to various imines by creating a chiral environment around the reaction center. acs.org
In the absence of external chiral control, the addition of a nucleophile to the prochiral carbon of this compound would typically result in a racemic mixture of the corresponding amine product. If the nucleophile or other parts of the molecule already contain a stereocenter, the addition would lead to a mixture of diastereomers. The facial selectivity of such an addition would be governed by steric and electronic factors, as predicted by models such as Cram's rule for additions to carbonyls and analogous systems. youtube.com
Applications of N Butylidenebutylamine in Advanced Chemical Synthesis
Intermediacy in Pharmaceutical Precursor Synthesis
N-Butylidenebutylamine serves as a crucial intermediate in the synthesis of pharmaceutical precursors. cymitquimica.comlookchem.com Drug precursors are substances that are used in the manufacturing of illicit drugs, though they often have legitimate industrial uses as well. wikipedia.org The synthesis of complex pharmaceutical molecules often involves multi-step processes where specific chemical building blocks are required. This compound, with its reactive imine bond, can be readily transformed into more complex molecular architectures that form the core of various pharmaceutical agents. cymitquimica.com For instance, the imine group can undergo nucleophilic addition reactions, allowing for the introduction of diverse functional groups necessary for the biological activity of the final drug product. wikipedia.org The use of such intermediates is a common strategy in medicinal chemistry to streamline the synthesis of new drug candidates. rsc.org
The synthesis of N-substituted amines is a vital process in the creation of many pharmaceuticals, and methods that are efficient and produce high yields are constantly being sought. mdpi.com The role of imine intermediates, such as this compound, is central to many of these synthetic routes.
Table 1: Selected Pharmaceutical Precursors and Their Applications
| Precursor Chemical | Illicit Drug Manufactured | Legal Applications |
|---|---|---|
| Phenylacetic acid | Amphetamines, Methamphetamine | Penicillin production, flavorings, perfumes wikipedia.org |
| Potassium permanganate | Cocaine, Methcathinone | Disinfectant, antibacterial agent wikipedia.org |
Role as an Intermediate in Agrochemical Product Development
In the field of agrochemical development, this compound functions as a key intermediate in the synthesis of various products designed to protect crops and enhance agricultural yields. cymitquimica.comlookchem.comarcadiumlithium.com The development of new herbicides and fungicides often relies on the creation of novel chemical structures, and this compound provides a versatile platform for this purpose. arcadiumlithium.com The imine functionality can be chemically modified to produce a range of derivatives with potential pesticidal or herbicidal properties. researchgate.net This is part of a broader strategy in the agrochemical industry to develop effective and safe formulations for crop protection. arcadiumlithium.com
Engagement in Polymer Chemistry through Imine Group Reactivity
The imine group of this compound is a focal point for its application in polymer chemistry. Imines can participate in polymerization reactions, leading to the formation of polymers with a variety of properties and applications. digitellinc.com The carbon-nitrogen double bond in the imine group can undergo addition polymerization, or the imine can be incorporated into polymer backbones through condensation reactions. wikipedia.org The reactivity of the imine bond allows for the creation of dynamic polymer networks. These networks can exhibit properties such as self-healing and recyclability, which are of significant interest in the development of sustainable materials. digitellinc.com The presence of unreacted amine groups can be crucial for mediating the exchange reactions of imine bonds within these dynamic polymer networks. digitellinc.com
Table 2: Examples of Polymerization Reactions Involving Imines
| Polymerization Type | Description |
|---|---|
| Addition Polymerization | Monomers add to one another in such a way that the polymer contains all the atoms of the monomer unit. |
| Condensation Polymerization | The formation of polymers by repeatedly linking molecules together, releasing a smaller molecule, such as water. |
Application as a Rubber Accelerator in Material Science
This compound is utilized as a rubber accelerator in the field of material science. lookchem.com Rubber accelerators are chemicals that increase the speed of the vulcanization process and improve the properties of the final rubber product. lusida.com Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by the addition of sulfur or other equivalent curatives or accelerators. lusida.com this compound, when added to rubber compounds, can help to achieve faster curing rates and enhance the physical properties of the vulcanized rubber, such as its tensile strength and elasticity. lookchem.comlusida.com Different classes of accelerators, including amines, are used to control the vulcanization process and tailor the properties of the rubber for specific applications. specialchem.com
Strategic Building Block in the Synthesis of Azaaromatic Heterocycles
The imine functionality makes this compound a strategic building block in the synthesis of azaaromatic heterocycles. hawaii.edu Azaaromatic heterocycles are organic compounds containing a ring structure with at least one nitrogen atom and are components of many biologically active molecules and functional materials. nih.gov The carbon-nitrogen double bond of the imine can participate in various cyclization reactions, such as the aza-Diels-Alder reaction, to form six-membered nitrogen-containing rings. nih.gov This approach provides a versatile and efficient method for constructing the core structures of a wide range of N-heterocyclic compounds. nih.gov
Precursor in Amino Acid Synthesis (e.g., Strecker Synthesis)
This compound, as an imine, can serve as a precursor in the synthesis of amino acids, most notably through the Strecker synthesis. hawaii.eduorganic-chemistry.orgmasterorganicchemistry.com The Strecker synthesis is a method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.comyoutube.com In this process, an aldehyde reacts with ammonia (B1221849) in the presence of a cyanide source. An imine intermediate is formed in the first step, which then reacts with cyanide to form an α-aminonitrile. organic-chemistry.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. organic-chemistry.orgmasterorganicchemistry.com By using this compound or forming it in situ, this synthetic route can be adapted to produce various amino acids. organic-chemistry.orgnih.gov
Table 3: Key Steps in the Strecker Synthesis
| Step | Reactants | Product |
|---|---|---|
| 1. Imine Formation | Aldehyde + Ammonia | Imine masterorganicchemistry.com |
| 2. Cyanide Addition | Imine + Cyanide Source | α-Aminonitrile masterorganicchemistry.com |
Utility in Enantioselective Hydrogenation for Chiral Amine Production
The enantioselective hydrogenation of imines is a powerful method for the production of chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. hawaii.edu this compound, being a pro-chiral imine, can potentially be used as a substrate in such reactions. hawaii.edu In this process, the imine is hydrogenated using a chiral catalyst, which directs the addition of hydrogen to one face of the carbon-nitrogen double bond, leading to the preferential formation of one enantiomer of the resulting amine. hawaii.edu This method provides an efficient route to optically active amines with high enantiomeric purity. hawaii.edu
Advanced Spectroscopic Characterization Techniques for N Butylidenebutylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive and highly effective method for determining the structure of organic molecules in solution. researchgate.net It provides data on the chemical environment of individual atoms, allowing for the precise mapping of the molecular framework.
¹H NMR spectroscopy is fundamental in identifying the various proton environments within the N-Butylidenebutylamine molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.
For this compound, the characteristic ¹H NMR signals can be assigned as follows:
The proton attached to the imine carbon (CH=N) is expected to appear in the downfield region, typically around 7.5-8.0 ppm, due to the deshielding effect of the carbon-nitrogen double bond.
The protons on the α-carbons to the nitrogen atom (CH₂-N= and =N-CH₂) will also be shifted downfield compared to simple alkanes.
The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butyl groups will appear in the upfield region, with their chemical shifts and multiplicities determined by their proximity to the imine functional group and spin-spin coupling with neighboring protons.
A representative ¹H NMR data table for this compound is presented below. The exact chemical shifts can vary depending on the solvent used. sigmaaldrich.com
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| a (CH₃) | 0.92 | t | 7.3 |
| b (CH₂) | 1.35 | sextet | 7.4 |
| c (CH₂) | 1.48 | quintet | 7.1 |
| d (CH₂) | 2.07 | q | 7.2 |
| e (CH=N) | 7.55 | t | 4.5 |
| f (N-CH₂) | 3.32 | t | 7.0 |
| g (CH₂) | 1.55 | quintet | 7.2 |
| h (CH₂) | 1.39 | sextet | 7.5 |
| i (CH₃) | 0.93 | t | 7.4 |
Data is illustrative and based on typical values for similar structures. Actual values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlet peaks for each unique carbon atom.
Key features in the ¹³C NMR spectrum of this compound include:
The imine carbon (C=N) signal appears significantly downfield, generally in the range of 160-170 ppm.
The carbons directly bonded to the nitrogen atom (α-carbons) are also deshielded and appear at lower field strengths compared to other aliphatic carbons.
The remaining aliphatic carbons of the butyl groups resonate at higher field strengths (further upfield).
Below is a table summarizing the expected ¹³C NMR chemical shifts for this compound.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| 1 (CH₃) | 13.9 |
| 2 (CH₂) | 20.4 |
| 3 (CH₂) | 32.5 |
| 4 (C=N) | 165.2 |
| 5 (N-CH₂) | 61.8 |
| 6 (CH₂) | 33.1 |
| 7 (CH₂) | 20.6 |
| 8 (CH₃) | 14.0 |
Data is illustrative and based on typical values for similar structures. Actual values may vary.
For more complex derivatives of this compound or for unambiguous assignment of all signals, advanced 2D NMR techniques are employed. ipb.ptdiva-portal.org These methods provide correlation information between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular structure, especially around quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry and conformation of the molecule. diva-portal.org
The application of these advanced NMR techniques is essential for the complete and accurate structural characterization of novel this compound derivatives. nih.govresearchgate.net
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. msu.edu The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and various fragment ions.
For this compound (C₈H₁₇N), the molecular ion peak would be observed at an m/z corresponding to its molecular weight. The presence of one nitrogen atom means the molecular weight will be an odd number, a principle known as the "nitrogen rule". msu.edu
The fragmentation of the molecular ion in EI-MS occurs at the weakest bonds and leads to the formation of stable carbocations and radical species. libretexts.org The analysis of these fragmentation patterns is key to confirming the structure of this compound.
Common fragmentation pathways for imines include:
α-Cleavage: This is a characteristic fragmentation for compounds containing heteroatoms. msu.edu Cleavage of the C-C bond alpha to the nitrogen atom is a dominant process. For this compound, this can lead to the formation of several key fragment ions.
McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available, leading to the elimination of a neutral alkene molecule.
Loss of alkyl radicals: Cleavage of bonds within the butyl chains can lead to the loss of various alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇), resulting in a series of fragment ions. docbrown.info
A representative fragmentation pattern for this compound is outlined in the table below.
Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 127 | [C₈H₁₇N]⁺˙ | Molecular Ion |
| 112 | [C₇H₁₄N]⁺ | Loss of •CH₃ |
| 98 | [C₆H₁₂N]⁺ | Loss of •C₂H₅ |
| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of •C₃H₇ |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of •C₄H₉ |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
This table presents a plausible fragmentation pattern. The relative intensities of the peaks can provide further structural information.
The combination of NMR and Mass Spectrometry provides a comprehensive and powerful approach to the unequivocal structural characterization of this compound and its derivatives. ubd.edu.bnnih.govarxiv.org
Ultraviolet-Visible (UV/Vis) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a key technique for studying the electronic transitions within molecules like this compound. uzh.ch The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For organic compounds containing chromophores, such as the carbon-nitrogen double bond (C=N) in imines, specific electronic transitions can be observed. libretexts.orglibretexts.org
The UV/Vis spectrum of an imine typically displays two main types of transitions: π → π* and n → π. libretexts.org The π → π transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, is generally strong and occurs at shorter wavelengths. libretexts.org The n → π* transition involves the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. libretexts.org This transition is typically weaker and appears at longer wavelengths compared to the π → π* transition. libretexts.orglibretexts.org
The solvent in which the analysis is performed can influence the position and intensity of these absorption bands. Studies on various imines have shown that the absorption maxima can shift depending on the polarity of the solvent. nih.govnih.gov For instance, in a study on new aromatic imines, the UV-Vis absorption spectra were investigated in 1,2-dichlorobenzene, revealing changes in the π–π* and n–π* transitions with varying concentrations. nih.gov
Research on different imine derivatives has provided specific data on their UV/Vis absorption characteristics. For example, some polyimine derivatives exhibit absorption maxima around 372 nm and 381 nm, which are attributed to the n-π* transitions of the imine groups conjugated with aromatic rings. researchgate.net In another study, an unsymmetrical imine with thiophene (B33073) rings showed an absorption band with a maximum at 424 nm, assigned to the π–π* transition in the imine group. rsc.org
The following table summarizes UV/Vis absorption data for various imine derivatives as reported in the literature.
| Imine Derivative | Solvent | λmax (nm) | Transition | Reference |
| Polyimine (P1) | Chloroform | 372 | n-π | researchgate.net |
| Polyimine (P2) | Chloroform | 381 | n-π | researchgate.net |
| Unsymmetrical imine with four thiophene rings | Dichlorobenzene (DCB) | 424 | π–π | rsc.org |
| Aromatic imines with thiazole (B1198619) heterocycles | 1,2-dichlorobenzene | Not specified | π–π and n–π* | nih.govnih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy (for characterization of derivatives)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orglibretexts.org For the derivatives of this compound, FT-IR spectroscopy is crucial for confirming the presence of the characteristic imine (C=N) bond and other functional groups introduced during derivatization.
The C=N stretching vibration in imines typically appears in the spectral region of 1690-1640 cm⁻¹. nih.gov The exact position of this band can be influenced by the molecular structure, including the nature of the substituents on the carbon and nitrogen atoms. For example, conjugation with other unsaturated groups can lower the frequency of the C=N stretching vibration.
In studies of various imine derivatives, the presence of the imine group has been consistently confirmed by a characteristic band in the FT-IR spectrum. For some aromatic imines, the HC=N- stretching vibration is detected in the range of 1600–1659 cm⁻¹. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have often been used to support experimental FT-IR data, showing good agreement between calculated and observed vibrational frequencies. nih.gov
The table below presents characteristic FT-IR absorption bands for functional groups relevant to this compound and its potential derivatives, based on general spectroscopic data and findings from related studies. nih.govredalyc.org
| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |
| C=N (Imine) | Stretching | 1690-1640 |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C-H (Alkene, from C=N-CH ) | Bending | ~1470-1430 |
| C-N | Stretching | 1250-1020 |
| N-H (if present in a derivative) | Stretching | 3500-3300 |
| C=O (if present in a derivative) | Stretching | 1780-1650 |
The analysis of FT-IR spectra of derivatives allows for the confirmation of successful chemical modifications. For example, the appearance of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) would indicate the introduction of a ketone or aldehyde functionality into the molecule. Similarly, changes in the fingerprint region (below 1500 cm⁻¹) can provide detailed structural information about the molecule's framework. redalyc.org
Computational Chemistry and Theoretical Studies of N Butylidenebutylamine
Density Functional Theory (DFT) Investigations
DFT calculations are central to the theoretical examination of N-Butylidenebutylamine, enabling a detailed analysis of its molecular and electronic properties. These investigations typically begin with finding the molecule's most stable three-dimensional arrangement and proceed to analyze its electronic characteristics and predict its spectroscopic behavior.
The foundational step in the computational study of this compound is geometry optimization. This process uses DFT methods, such as the widely employed B3LYP functional with a basis set like 6-311++G(d,p), to find the molecule's lowest energy conformation. researchgate.net The optimization yields a stable structure from which key geometrical parameters can be extracted and validated. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its shape, particularly around the C=N imine functional group.
| Parameter Type | Atoms Involved | Description |
| Bond Length | C=N | The distance between the carbon and nitrogen atoms of the imine group. |
| Bond Length | N-C | The distance between the imine nitrogen and the first carbon of the N-butyl group. |
| Bond Angle | C-N-C | The angle formed by the imine carbon, the nitrogen, and the adjacent carbon of the N-butyl group. |
| Dihedral Angle | C-C-N-C | The torsional angle defining the spatial relationship of the atoms in the N-butyl substituent relative to the imine bond. |
This table illustrates the types of geometrical parameters that are determined through DFT-based geometry optimization. Specific values are dependent on the chosen level of theory.
With an optimized geometry, the electronic properties of this compound can be investigated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP is an invaluable tool for identifying reactive sites by mapping electron-rich and electron-poor regions. nih.govmdpi.com For this compound, the MEP map would highlight:
Negative Potential (Red/Yellow): An area of high electron density concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This region is susceptible to electrophilic attack.
Positive Potential (Blue): Electron-deficient regions, likely found around the hydrogen atoms and the imine carbon atom, indicating sites susceptible to nucleophilic attack.
Computational methods can accurately predict spectroscopic parameters, which is vital for structure elucidation. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors. nih.gov From these tensors, the ¹H and ¹³C NMR chemical shifts of this compound can be predicted. Comparing these theoretical shifts with experimental data helps in the definitive assignment of spectral peaks.
| Nucleus | Predicted Data Type | Significance |
| ¹H | Chemical Shift (ppm) | Corresponds to the chemical environment of each hydrogen atom. |
| ¹³C | Chemical Shift (ppm) | Corresponds to the chemical environment of each carbon atom, especially the imine carbon. |
This table shows the type of NMR data predicted computationally. The accuracy of the prediction depends on the computational method and may require empirical scaling.
Electronic Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths of a molecule. researchgate.net These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, identifying the wavelengths of maximum absorption (λmax) that correspond to electronic transitions, such as n → π* and π → π* transitions associated with the imine group.
Computational Elucidation of Reaction Pathways
This compound, as a Schiff base, is involved in reversible formation and hydrolysis reactions. Computational chemistry is essential for elucidating the detailed mechanisms of these processes by mapping the potential energy surface.
The formation of this compound from butanal and butylamine (B146782), and its reverse hydrolysis, proceeds through a carbinolamine intermediate. wur.nlchemistrysteps.com Theoretical calculations can model this multi-step pathway:
Nucleophilic Attack: The amine (butylamine) attacks the carbonyl carbon of the aldehyde (butanal).
Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.
Dehydration: The carbinolamine is dehydrated to form the final imine product.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, identifying the activation energy for each step. wur.nl
Mechanistic Insights Derived from Theoretical Models
Theoretical models provide deep mechanistic insights that are difficult to obtain experimentally. For the formation and hydrolysis of imines like this compound, computational studies have shown that the dehydration of the carbinolamine intermediate is often the rate-determining step. acs.org
Furthermore, these models can explicitly account for the role of catalysts. For instance, calculations can demonstrate how an acid catalyst facilitates the reaction by protonating the carbonyl oxygen (in formation) or the imine nitrogen (in hydrolysis), thereby lowering the activation barriers. chemistrysteps.com Theoretical studies can also model the role of solvent molecules, showing how a single water molecule can act as a proton shuttle to facilitate the proton transfers required for the reaction to proceed. ejpmr.com
Reactivity and Stability Predictions using Quantum Chemical Methods
Quantum chemical calculations provide a suite of descriptors derived from the electronic structure that can quantify the reactivity and stability of this compound. scienceopen.com These "global reactivity descriptors" are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a more nuanced understanding of the molecule's chemical behavior.
| Descriptor | Symbol | Formula | Significance |
| HOMO-LUMO Gap | E_gap | E_LUMO - E_HOMO | A larger gap indicates higher kinetic stability and lower chemical reactivity. |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. A harder molecule is less reactive. |
| Electronic Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | Indicates the molecule's tendency to escape from the system. |
| Electrophilicity Index | ω | μ² / (2η) | Quantifies the ability of the molecule to accept electrons; a measure of its electrophilic character. |
These descriptors are derived from DFT calculations and provide a quantitative basis for predicting the chemical behavior of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
